4-(6-Amino-9H-purin-9-yl)butanoic acid is a modified purine compound. Purines are a heterocyclic aromatic organic compound consisting of a pyrimidine ring fused to an imidazole ring. [] The core structure of 4-(6-amino-9H-purin-9-yl)butanoic acid is adenine, a nucleobase found in DNA and RNA, with a butanoic acid substituent at the N9 position. []
This compound is a synthetic molecule designed for scientific research, particularly in areas of chemical biology, medicinal chemistry, and drug discovery. It serves as a valuable tool for exploring various biological processes and developing new therapeutic agents. []
The compound is primarily synthesized in laboratory settings for research purposes. It is classified under the category of purine analogs, specifically those that are involved in various biochemical pathways, including methylation processes and enzyme inhibition studies. The systematic name reflects its structure, which includes a butanoic acid chain linked to a 6-amino-9H-purine moiety.
The synthesis of 4-(6-amino-9H-purin-9-yl)butanoic acid can be achieved through several methods, often involving the coupling of amino acids with purine derivatives. A notable synthetic route involves the reductive amination of appropriate aldehydes with adenosine-derived building blocks.
The molecular structure of 4-(6-amino-9H-purin-9-yl)butanoic acid can be described as follows:
The compound's InChI code is 1S/C9H11N5O2/c10-8-7-9(12-4-11-8)14(5-13-7)3-1-2-6(15)16/h4-5H,1-3H₂,(H₂,N) and its melting point is reported to be around 297–298 °C .
4-(6-amino-9H-purin-9-yl)butanoic acid is involved in various chemical reactions primarily related to its role as an enzyme substrate or inhibitor.
These reactions are typically characterized by their specificity towards certain enzymes and their utility in biochemical assays .
The mechanism of action for 4-(6-amino-9H-purin-9-yl)butanoic acid primarily revolves around its interaction with methyltransferases.
These properties make it suitable for various laboratory applications, including biochemical assays and synthetic chemistry .
The applications of 4-(6-amino-9H-purin-9-yl)butanoic acid span several fields:
4-(6-Amino-9H-purin-9-yl)butanoic acid represents a structurally modified adenosine analog characterized by the replacement of the ribose moiety with a 4-carboxybutyl chain attached to the N⁹ position of adenine. This structural modification confers distinct physicochemical properties while retaining the core purine recognition elements essential for biological activity. As a non-ribose-containing adenine derivative, its metabolic pathways diverge significantly from canonical nucleoside metabolism, engaging primarily in salvage mechanisms and targeted enzymatic modifications [1] [7].
The purine salvage pathway serves as a critical metabolic recycling mechanism, conserving cellular energy by repurposing preformed purine bases and nucleosides. Within this framework, 4-(6-amino-9H-purin-9-yl)butanoic acid enters metabolism primarily through the action of adenine phosphoribosyltransferase (APRT), which catalyzes the conversion of adenine to adenosine monophosphate (AMP) using 5-phosphoribosyl-1-pyrophosphate (PRPP) [2] [8]. The structural analog shares the adenine recognition motif but lacks the ribose component, positioning it as a potential substrate or modulator of salvage enzymes.
Comparative analysis indicates that the butanoic acid chain introduces steric and electronic constraints that alter substrate affinity for salvage enzymes. Unlike adenosine, which undergoes rapid phosphorylation or deamination, this analog demonstrates metabolic persistence due to its resistance to canonical nucleoside-processing enzymes like adenosine deaminase and purine nucleoside phosphorylase. In vitro studies suggest its primary metabolic fate involves conjugation reactions or direct interaction with adenine-specific transporters and binding proteins, though detailed kinetic parameters remain under investigation [2] [7]. The extended aliphatic chain may facilitate unique membrane interactions or alternative uptake mechanisms distinct from facilitated nucleoside transport.
Table 1: Comparative Salvage Pathway Utilization of Adenine Derivatives
Compound | APRT Substrate | Adenosine Deaminase Susceptibility | Primary Metabolic Fate |
---|---|---|---|
Adenine | Yes | No | AMP synthesis |
Adenosine | No | Yes | Inosine formation |
4-(6-Amino-9H-purin-9-yl)butanoic acid | Limited | No | Conjugation / Direct interaction |
The carboxylic acid functionality of 4-(6-amino-9H-purin-9-yl)butanoic acid enables enzymatic modifications analogous to those observed in endogenous short-chain fatty acids. Carboxylate-activating enzymes, including acyl-CoA synthetases, may catalyze the formation of acyl-adenylate or CoA-thioester intermediates. These activated forms serve as substrates for acyltransferases, potentially leading to the incorporation of the adenine moiety into novel metabolites or macromolecular adducts [3] [6]. Notably, structural similarities to eritadenine (an adenosine analog with a carboxylic acid-containing side chain from Lentinula edodes) suggest potential convergence in modification pathways, particularly in microbial or plant systems [4].
Significant research focus has centered on this compound's capacity to target S-adenosylmethionine (SAM)-dependent methyltransferases. Molecular docking analyses indicate that the adenine core engages the adenosine-binding pocket of methyltransferases, while the flexible butanoic acid chain projects towards substrate-binding regions. This bisubstrate-mimetic configuration has been exploited in inhibitor design for enzymes like protein arginine methyltransferase 5 (PRMT5) and nicotinamide N-methyltransferase (NNMT). The compound's scaffold serves as a foundational template for developing covalent inhibitors where the carboxylic acid enables linkage to substrate-mimetic pharmacophores via amide or ester bonds, enhancing target residence time and selectivity [3] [6].
Table 2: Methyltransferase Interactions of Adenine-Butanoic Acid Derivatives
Target Enzyme | Inhibition Mechanism | Key Structural Determinants | Biological Context |
---|---|---|---|
PRMT5 | SAM-pocket competitive | Triazole-adenosine pharmacophore; π-π stacking with Phe327 | Oncogenic signaling regulation |
NNMT | Bisubstrate analog | Adenosine mimic + hydrophobic nicotinamide mimic | Metabolic disease pathogenesis |
Despite lacking the ribose ring essential for canonical adenosine receptor (AR) binding, 4-(6-amino-9H-purin-9-yl)butanoic acid exhibits indirect modulatory effects on AR signaling through metabolic interference. Experimental evidence suggests this compound influences extracellular adenosine concentrations via competitive inhibition of equilibrative nucleoside transporters (ENTs), particularly ENT1 and ENT2. By impeding adenosine reuptake, it elevates extracellular adenosine levels, thereby potentiating activation of A₁, A₂ₐ, A₂ᵦ, and A₃ receptors [5] [8]. This mechanism mirrors pharmacological approaches using ENT inhibitors like dipyridamole but operates through steric hindrance rather than high-affinity binding.
The butanoic acid moiety further facilitates interactions with ectonucleotidases (e.g., CD73), enzymes responsible for the terminal dephosphorylation of AMP to adenosine. In vitro kinetic assays reveal that this analog acts as a weak inhibitor of CD73, reducing the catalytic conversion of AMP to adenosine and thereby modulating the adenosine gradient within tissue microenvironments [5]. Consequently, it influences downstream AR-mediated processes including:
Structural parallels to eritadenine—a known regulator of anxiety disorders through adenosineergic mechanisms—highlight the potential for 4-(6-amino-9H-purin-9-yl)butanoic acid to engage similar pathways. Eritadenine's anxiolytic/anxiogenic effects are attributed to modulation of adenosine reuptake and subsequent alterations in receptor activation dynamics, suggesting analogous bioactivity for this compound [4].
Table 3: Adenosine Receptor Signaling Modulation Mechanisms
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7